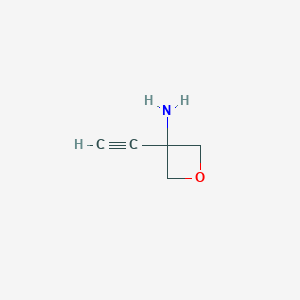
3-Ethynyloxetan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyloxetan-3-amine is an organic compound with the molecular formula C5H7NO It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an ethynyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyloxetan-3-amine typically involves the reaction of oxetane derivatives with ethynylating agents. One common method is the reaction of 3-chlorooxetane with sodium acetylide under anhydrous conditions to yield this compound. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, leading to the formation of substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted oxetane derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-Ethynyloxetan-3-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Ethynyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
- 3-Ethynyloxetan-3-amine hydrochloride
- 3-Oxetanamine, 3-ethynyl-
Comparison: Compared to other similar compounds, this compound stands out due to its unique structural features, such as the presence of both an oxetane ring and an ethynyl group
Propiedades
Fórmula molecular |
C5H7NO |
|---|---|
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
3-ethynyloxetan-3-amine |
InChI |
InChI=1S/C5H7NO/c1-2-5(6)3-7-4-5/h1H,3-4,6H2 |
Clave InChI |
MZKAAOCMGAVROY-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(COC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


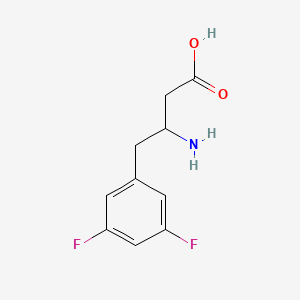

![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)
![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)
![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)


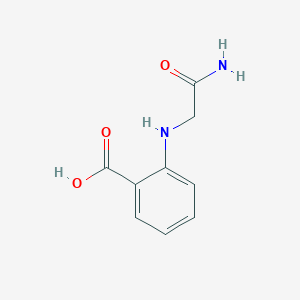

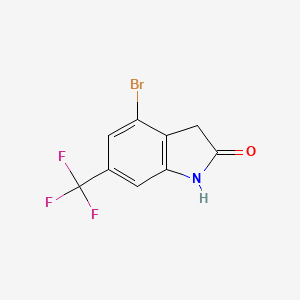
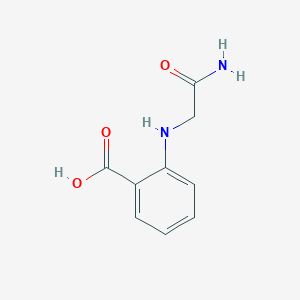
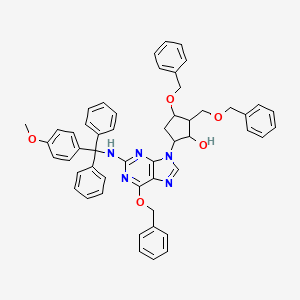
![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
